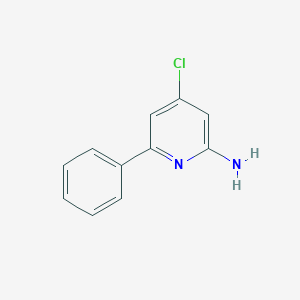
4-Chloro-6-phenylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-phenylpyridin-2-amine is a chemical compound with the molecular formula C11H9ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chlorine atom at the 4th position and a phenyl group at the 6th position of the pyridine ring, along with an amine group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenylpyridin-2-amine typically involves the chlorination of 6-phenylpyridin-2-amine. One common method is the reaction of 6-phenylpyridin-2-amine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{NH}_2 + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{Cl}\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反应分析
Types of Reactions: 4-Chloro-6-phenylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include the corresponding amine or hydrocarbon derivatives.
科学研究应用
There appears to be a mix-up in the chemical name provided in the query. The search results largely focus on "4-Chloro-6-phenylpyrimidin-2-amine," not "4-Chloro-6-phenylpyridin-2-amine." Assuming the user is interested in the pyrimidine compound, here's a summary of information relevant to its applications:
Nomenclature and Properties
4-Chloro-6-phenylpyrimidin-2-amine has the molecular formula C10H8ClN3 . Key identifiers include:
- IUPAC Name: 4-chloro-6-phenylpyrimidin-2-amine
- InChI: InChI=1S/C10H8ClN3/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
- InChIKey: FIPBRZXDWSODDX-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl
Potential Applications
While the provided search results do not offer extensive details on the specific applications of "4-Chloro-6-phenylpyrimidin-2-amine," they do point to related areas of research that suggest potential uses:
- Ligand Synthesis: Organic compounds with aminopyrimidine components are used as ligands in synthesis of complexes .
- Matrix Metalloproteinase-2 Inhibitors: Hyaluronic acid conjugates with amines and hydrazides have been studied as matrix metalloproteinase-2 inhibitors .
- Synthesis Method of 2-amino pyridine compounds: Synthesis methods for 2-amino pyridine compounds have been described in patents .
- anti-cancer and anti-bacterial activities : Some compounds have been investigated for anti-cancer activities on MCF-7 human breast cancer cell line and anti-bacterial activities against Gram-positive and Gram-negative bacteria .
作用机制
The mechanism of action of 4-Chloro-6-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
4-Chloropyridine: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.
6-Phenylpyridin-2-amine: Similar but lacks the chlorine atom, affecting its reactivity and applications.
4-Bromo-6-phenylpyridin-2-amine: Similar but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness: 4-Chloro-6-phenylpyridin-2-amine is unique due to the combination of the chlorine atom and phenyl group on the pyridine ring, which imparts specific chemical reactivity and potential biological activity that is distinct from its analogs.
属性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
4-chloro-6-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI 键 |
PNXUJTXBZGGQCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















